molecular formula C16H8ClFN2OS2 B6044016 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B6044016
M. Wt: 362.8 g/mol
InChI Key: BHQPTZABPPBXRS-UHFFFAOYSA-N
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Description

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . This condensation reaction is carried out under mild conditions, often in the presence of a base such as N,N-dimethylbenzylamine and a solvent like toluene . The reaction mixture is maintained at a temperature lower than 10°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The benzothiazole and benzothiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used in studies exploring the interactions of benzothiazole derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzothiophene derivatives:

Uniqueness

What sets 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and benzothiophene rings, along with the chloro and fluoro substituents, makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2OS2/c17-13-9-3-1-2-4-11(9)22-14(13)15(21)20-16-19-10-6-5-8(18)7-12(10)23-16/h1-7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQPTZABPPBXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

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